3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid
Description
Systematic Nomenclature and Structural Characterization
3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid is a fluorinated aromatic carboxylic acid with the systematic IUPAC name 3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid . Its molecular formula, C₁₀H₈ClF₃O₂ , corresponds to a molecular weight of 252.617 g/mol . The structural backbone consists of a phenyl ring substituted at the 4-position with a chlorine atom and at the 2-position with a trifluoromethyl (-CF₃) group, linked to a three-carbon chain terminating in a carboxylic acid (-COOH) group.
The compound’s SMILES notation (C1=CC(=C(C=C1Cl)C(F)(F)F)CCC(=O)O) and InChI Key (OWXLPJQRNXEXHZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features. X-ray crystallography and spectroscopic analyses (e.g., NMR, IR) confirm the planar geometry of the aromatic ring and the electron-withdrawing effects of the -Cl and -CF₃ groups, which influence its reactivity.
| Property | Data |
|---|---|
| CAS Number | 916420-46-7 |
| Molecular Formula | C₁₀H₈ClF₃O₂ |
| Molecular Weight | 252.617 g/mol |
| Melting Point | 87–90°C |
| InChI Key | OWXLPJQRNXEXHZ-UHFFFAOYSA-N |
The trifluoromethyl group induces significant polarity, enhancing solubility in organic solvents like dichloromethane and dimethyl sulfoxide, while the carboxylic acid moiety allows for salt formation with bases.
Historical Development in Organofluorine Chemistry
The synthesis of this compound is rooted in milestones of organofluorine chemistry. Frédéric Swarts’ 1898 discovery of antimony trifluoride (SbF₃) as a fluorinating agent enabled the replacement of chlorine with fluorine in aromatic systems, laying the groundwork for modern trifluoromethylation. This method was later industrialized in the 1930s by Kinetic Chemicals (a DuPont-General Motors joint venture) for producing chlorofluorocarbons (CFCs), demonstrating the scalability of halogen-exchange reactions.
The compound’s synthetic pathway reflects Alexander Borodin’s 1862 halogen-exchange methodology, where nucleophilic displacement of chloride by fluoride occurs under controlled conditions. Modern iterations employ continuous-flow reactors to optimize yields, leveraging advancements in catalysis and temperature control. For example, the trifluoromethyl group is often introduced via Ullmann-type coupling or Friedel-Crafts alkylation, followed by oxidation of the propyl side chain to a carboxylic acid.
Key historical advancements influencing its development :
Properties
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXLPJQRNXEXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Route
- Starting Material: o-Chlorotrifluoromethylbenzene.
- Step 1: Nitration using concentrated nitric and sulfuric acid mixture at low temperature (10-15 °C), followed by washing with sodium hydroxide solution to isolate the nitro compound.
- Step 2: Reduction of the nitro group to an amide using a ferric chloride/hydrazine hydrate system in ethanol under reflux. This method avoids traditional iron powder reduction drawbacks such as iron sludge and hydrogen gas hazards, making it safer and more environmentally friendly.
- Step 3: Reaction of the amide with triphosgene and a catalyst (e.g., pyridine or DMAP) in organic solvents like 1,2-dichloroethane or dioxane at low temperature (-5 to 5 °C), followed by reflux to form the isocyanate.
- Step 4: Purification by vacuum distillation under controlled temperature (95-100 °C) and pressure (≤ -0.096 MPa) to yield high-purity 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
This method yields products with purity above 99% and molar yields around 76-81% (Table 1).
| Step | Conditions | Reagents | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Nitration | Conc. HNO3/H2SO4, NaOH wash | o-Chlorotrifluoromethylbenzene, Acetic anhydride | 10-15 °C | 3-4 h | - | - |
| Reduction | FeCl3·6H2O, hydrazine hydrate, ethanol reflux | Organic phase from nitration | Reflux | 3-3.5 h | - | - |
| Isocyanate formation | Triphosgene, catalyst (pyridine/DMAP), organic solvent | Amide intermediate | -5 to 5 °C, then reflux | 3-5 h | 76-81 | 99+ |
| Purification | Vacuum distillation | Crude isocyanate | 95-100 °C, ≤ -0.096 MPa | - | - | - |
Table 1: Summary of key steps for 4-chloro-3-(trifluoromethyl)phenyl isocyanate synthesis
Extension to 3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic Acid
While direct detailed procedures for the target propionic acid are limited in the literature, the general synthetic approach involves:
- Side Chain Introduction: Alkylation or acylation reactions to introduce the propionic acid side chain onto the substituted aromatic ring.
- Carboxylation: Conversion of the side chain to the carboxylic acid functionality, often via hydrolysis or oxidation.
- Purification: Crystallization or chromatographic purification to achieve high purity.
The compound is commercially available with specifications indicating a melting point of 67-70 °C and purity of approximately 97%.
Representative Synthetic Route (Inferred from Related Compounds)
A plausible synthetic route based on related phenylpropionic acids and trifluoromethylated aromatics includes:
- Halogenation and trifluoromethylation: Starting from chlorobenzene, introduce trifluoromethyl group via electrophilic trifluoromethylation or use commercially available chlorotrifluoromethylbenzene.
- Side Chain Formation: Friedel-Crafts acylation with propionyl chloride or Michael addition to introduce the propionic acid side chain.
- Functional Group Conversion: Reduction or oxidation steps to convert intermediates to the final carboxylic acid.
- Purification: Recrystallization or chromatographic techniques to isolate the product.
Research Findings and Optimization Notes
- The use of ferric chloride/hydrazine hydrate for reduction improves environmental and safety profiles over traditional iron powder methods.
- Control of temperature during nitration and isocyanate formation steps is critical to minimize isomer formation and maximize yield.
- Organic solvents such as 1,2-dichloroethane, dioxane, or chloroform are preferred for extraction and reaction media.
- Vacuum distillation under reduced pressure ensures high purity and yield of the isocyanate intermediate, which is a precursor for further synthesis.
- The final propionic acid compound exhibits consistent melting points and purity, indicating reliable synthetic reproducibility.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Parameters | Notes |
|---|---|---|---|
| Nitration | Conc. HNO3/H2SO4, NaOH wash | 10-15 °C, 3-4 h | Low temp to reduce isomers |
| Reduction | FeCl3·6H2O, hydrazine hydrate, ethanol reflux | Reflux, 3-3.5 h | Environmentally friendly |
| Isocyanate formation | Triphosgene, pyridine/DMAP, organic solvent | -5 to 5 °C dropwise, reflux 3-5 h | High purity product |
| Purification | Vacuum distillation | 95-100 °C, ≤ -0.096 MPa | Removes impurities |
| Final propionic acid synthesis | Alkylation/acylation, hydrolysis | Variable | Based on intermediate |
Biological Activity
3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid (CAS No. 916420-46-7) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially increasing the potency of pharmacological agents.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the trifluoromethyl group significantly influences the compound's binding affinity and selectivity towards specific proteins and enzymes.
- Enzyme Inhibition : Studies have indicated that derivatives containing the trifluoromethyl group exhibit enhanced inhibition of enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .
- Receptor Modulation : The compound has shown potential in modulating receptors associated with neurotransmitter systems, particularly serotonin receptors (5-HT), thereby influencing mood and anxiety-related behaviors .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of this compound, researchers found that administration in animal models resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The study concluded that the compound could serve as a lead candidate for developing new anti-inflammatory drugs .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound, revealing its potential as an anxiolytic agent. In rodent models, it was observed to significantly reduce anxiety-like behaviors in elevated plus maze tests, suggesting modulation of serotonergic pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate half-life, making it suitable for therapeutic applications. Studies have shown that it undergoes hepatic metabolism primarily via phase I reactions, leading to various metabolites that retain some biological activity .
Scientific Research Applications
GPR40 Agonism
One of the primary applications of 3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid is its role as an agonist for the G protein-coupled receptor 40 (GPR40). This receptor is significant in the regulation of insulin secretion and glucose homeostasis.
- Therapeutic Uses :
- Type 2 Diabetes Management : The compound has shown potential in lowering blood glucose levels without inducing hypoglycemia, making it a candidate for treating type 2 diabetes. Studies indicate that it enhances glucose-dependent insulin secretion and improves pancreatic beta-cell function .
- Obesity and Hypertension : Beyond diabetes, there are indications that GPR40 activation may also be beneficial in managing obesity and hypertension due to its effects on metabolic processes .
Anti-inflammatory Properties
Research has suggested that derivatives of phenyl propionic acids exhibit anti-inflammatory properties. The application of this compound in formulations aimed at reducing inflammation could be explored further, especially in chronic inflammatory conditions.
Herbicidal Properties
The compound has been investigated for its herbicidal properties, particularly as a part of herbicidal compositions that include phenoxypropionic acid esters. These compositions can effectively control various weeds while being less harmful to crops .
Data Table: Summary of Applications
Case Study 1: Type 2 Diabetes Research
A study evaluated the effects of various phenyl propionic acid derivatives, including this compound, on glucose metabolism in animal models. The findings indicated a significant reduction in postprandial blood glucose levels and HbA1c levels compared to control groups, supporting its potential as a therapeutic agent for diabetes management .
Case Study 2: Herbicide Efficacy
In agricultural trials, formulations containing this compound were tested against common weed species. Results demonstrated effective weed control with a favorable safety profile for surrounding crops, indicating its viability as a herbicide component .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical behavior of arylpropionic acids is heavily influenced by substituent positions and electronic properties. Below is a comparative analysis:
3-(4-Chlorophenyl)propionic Acid (CAS 2019-34-3)
3-(2-Trifluoromethylphenyl)propionic Acid (CAS 94022-99-8)
3-(3-Trifluoromethylphenyl)propionic Acid (CAS 585-50-2)
- Molecular Formula : C₁₀H₉F₃O₂ (218.17 g/mol ) .
- Applications: Research in materials science for fluoropolymer precursors .
3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]propionic Acid (CAS 853310-21-1)
- Structure : Incorporates a furan ring linked to a –CF₃-substituted phenyl group.
- Molecular Formula : C₁₄H₁₁F₃O₃ (284.23 g/mol ) .
- Key Differences: The furan oxygen introduces polarity and hydrogen-bonding capacity, unlike the fully aromatic target compound. Applications: Investigated in medicinal chemistry for kinase inhibitors .
Physicochemical Properties and Bioactivity
*LogP: Octanol-water partition coefficient (estimates via computational tools).
- Acidity : The electron-withdrawing –CF₃ and –Cl groups lower the pKa of the carboxylic acid (~4.5–5.0), favoring ionization at physiological pH .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via coupling reactions involving halogenated aromatic precursors. For example, describes analogous synthesis of chlorinated trifluoromethylphenyl derivatives using palladium-catalyzed cross-coupling or nucleophilic substitution. Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) based on steric hindrance from the trifluoromethyl group and chloro substituent. Purification via column chromatography or recrystallization is recommended to isolate the propionic acid derivative .
- Key Parameters : Monitor reaction progress using TLC or HPLC (retention time ~1.25 minutes under conditions similar to ). LCMS (m/z ~733 [M+H]+ in related compounds) can confirm intermediate formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Mass Spectrometry : Compare with NIST reference spectra (e.g., EI-MS fragmentation patterns for propionic acid derivatives in ).
- HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to achieve baseline separation of impurities .
- NMR : Assign peaks for the aromatic protons (δ 7.2–8.0 ppm), trifluoromethyl group (δ -60 to -65 ppm in ¹⁹F NMR), and propionic acid chain (δ 2.5–3.5 ppm for CH₂ groups) .
Q. What safety protocols are critical for handling this compound in the lab?
- Recommendations :
- Use engineering controls (fume hoods) and PPE (gloves, goggles) to avoid inhalation or skin contact, as chlorinated aromatics may exhibit toxicity (similar to protocols in ).
- Store in labeled, airtight containers away from oxidizers.
- Implement emergency showers/eye wash stations and train personnel on spill management .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodology : Use AutoDock Vina ( ) to model interactions with target proteins (e.g., peroxisome proliferator-activated receptors or enzymes).
- Prepare the ligand by optimizing protonation states at physiological pH.
- Define a grid box around the protein’s active site (e.g., 20 ų) and run multithreaded docking simulations.
- Validate results by comparing binding affinities (ΔG) with known agonists/antagonists .
- Data Interpretation : Low RMSD values (<2 Å) between docked poses and crystallographic ligands indicate reliable predictions.
Q. What environmental persistence or bioaccumulation risks are associated with this compound?
- Analytical Workflow :
- Use LC-MS/MS (as in ) with MRM transitions to detect trace levels in water/soil.
- Compare with perfluoroalkyl substance (PFAS) protocols due to the trifluoromethyl group’s stability.
- Assess biodegradation via OECD 301F tests or microbial consortium assays .
- Challenges : The chloro and trifluoromethyl groups may hinder hydrolysis, requiring advanced oxidation processes (AOPs) for remediation.
Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?
- Approach :
- Synthesize analogs (e.g., ester derivatives, halogen substitutions) and test in vitro/in vivo models.
- Use ’s framework for thiazole derivatives: correlate logP, pKa, and steric parameters with activity.
- Prioritize analogs with enhanced solubility (e.g., sodium salts) or reduced off-target effects .
- Data Analysis : Multivariate regression or machine learning models can identify critical substituents for target binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
